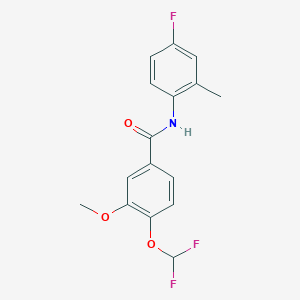![molecular formula C10H15N5S B279858 N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylamine](/img/structure/B279858.png)
N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylamine is a heterocyclic compound that features a thiadiazole ring substituted with an ethylamine group and a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylamine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyrazole Moiety: The pyrazole group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent, such as a halomethyl derivative.
Ethylamine Substitution: The final step involves the substitution of the thiadiazole ring with an ethylamine group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylamine group and the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while reduction of the thiadiazole ring can result in the formation of amine derivatives.
科学的研究の応用
Chemistry
In chemistry, N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological target.
類似化合物との比較
Similar Compounds
5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine: Lacks the ethylamine group, which may affect its biological activity.
5-[(3,5-dimethylpyrazol-1-yl)methyl]-~{N}-methyl-1,3,4-thiadiazol-2-amine: Similar structure but with a methyl group instead of an ethyl group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the ethylamine group in N-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-ethylamine provides unique properties, such as increased solubility and potential for forming hydrogen bonds, which can enhance its biological activity and make it a more versatile compound for various applications.
特性
分子式 |
C10H15N5S |
|---|---|
分子量 |
237.33 g/mol |
IUPAC名 |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-ethyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H15N5S/c1-4-11-10-13-12-9(16-10)6-15-8(3)5-7(2)14-15/h5H,4,6H2,1-3H3,(H,11,13) |
InChIキー |
OGQQDXKQAWKFFF-UHFFFAOYSA-N |
SMILES |
CCNC1=NN=C(S1)CN2C(=CC(=N2)C)C |
正規SMILES |
CCNC1=NN=C(S1)CN2C(=CC(=N2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)

![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B279790.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)
![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)

